Chloro(nonafluoro)cyclopentane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQKOLPIBOMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456712 | |
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-76-1 | |
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chloro Nonafluoro Cyclopentane Reactions
Elucidation of Reaction Pathways and Intermediatescore.ac.uk
Understanding the mechanistic details of reactions involving chloro(nonafluoro)cyclopentane is crucial for predicting its chemical behavior and for the rational design of synthetic routes. The high degree of fluorination introduces strong inductive effects and steric considerations that differentiate its reactivity from non-fluorinated analogues. Reaction intermediates, such as carbocations, carbanions, and radicals, play a pivotal role in determining the course of these reactions. wikipedia.orgacs.org The stability and reactivity of these intermediates are significantly modulated by the surrounding fluorine atoms.
Unimolecular (SN1) Substitution Mechanisms of Halogenated Cyclopentanesorganicchemistrytutor.comquora.com
Unimolecular nucleophilic substitution (SN1) reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. scribd.commasterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the stability of this carbocation. In the context of halogenated cyclopentanes, the nature and number of halogen substituents are critical determinants of the feasibility and stereochemical outcome of the SN1 pathway.
The formation of a carbocation is the rate-determining step in an SN1 reaction. spcmc.ac.in Carbocations are electron-deficient species, and their stability is enhanced by electron-donating groups. libretexts.org Alkyl groups, for instance, stabilize carbocations through inductive effects and hyperconjugation. libretexts.org
Conversely, the presence of strongly electron-withdrawing fluorine atoms is generally expected to destabilize an adjacent carbocation due to the powerful inductive effect. libretexts.org However, the stability of carbocations in fluorinated systems is a nuanced issue. While the inductive effect is destabilizing, the lone pairs on fluorine atoms can participate in back-bonding, a type of resonance stabilization, with the empty p-orbital of the carbocation. quora.combeilstein-journals.org This interaction involves the donation of electron density from a filled fluorine p-orbital to the vacant p-orbital of the carbon, which can partially offset the inductive destabilization. quora.combeilstein-journals.org The geometry of the cyclic system and the orientation of the C-F bonds relative to the carbocation center are crucial in determining the extent of this stabilizing interaction. In some instances, particularly with α-trifluoromethyl groups, a degree of stabilization has been observed and attributed to hyperconjugation and fluorine lone pair interactions. beilstein-journals.org
The stability of carbocations can be influenced by several factors, as summarized in the table below.
| Stabilizing Factors | Destabilizing Factors |
| Alkyl substituents (Inductive effect & Hyperconjugation) libretexts.org | Electron-withdrawing groups (Inductive effect) libretexts.org |
| Resonance delocalization libretexts.org | Lack of resonance |
| Neighboring groups with lone pairs (e.g., O, N) libretexts.org | Steric hindrance that prevents planarity |
| In Fluorinated Systems: | In Fluorinated Systems: |
| Back-bonding from fluorine lone pairs quora.combeilstein-journals.org | Strong inductive effect of fluorine libretexts.org |
| Hyperconjugation involving C-F bonds beilstein-journals.org | |
| Aromaticity in cyclic systems quora.com |
A key feature of the SN1 reaction is its stereochemical outcome. Because the reaction proceeds through a planar, sp2-hybridized carbocation intermediate, the incoming nucleophile can attack from either face of the plane with roughly equal probability. libretexts.orgopenstax.orglibretexts.org This leads to the formation of a racemic or nearly racemic mixture of products, meaning both retention and inversion of the original stereochemistry are observed. organicchemistrytutor.comlibretexts.org
In cyclic systems like cyclopentanes, the planarity of the carbocation intermediate means that the nucleophile can approach from the same side as the leaving group (retention) or the opposite side (inversion). spcmc.ac.in This generally results in a mixture of cis and trans products if the starting material is a single stereoisomer. spcmc.ac.in However, in some cases, a slight preference for inversion may be observed due to the transient formation of an ion pair, where the departing leaving group can partially shield one face of the carbocation from nucleophilic attack. utexas.edu
Bimolecular (SN2) Substitution Mechanismsquora.com
Bimolecular nucleophilic substitution (SN2) reactions are concerted processes where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. wikipedia.org This mechanism involves a single transition state and results in the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. scribd.com
The rate of SN2 reactions is highly sensitive to both steric and electronic factors. acs.orgresearchgate.net Sterically, the nucleophile must approach the carbon atom from the backside relative to the leaving group. wikipedia.org In a highly fluorinated ring like nonafluorocyclopentane (B14754882), the fluorine atoms, despite their relatively small van der Waals radius, can create significant steric hindrance, potentially slowing down the rate of SN2 attack. core.ac.ukresearchgate.net
Electronically, the presence of numerous electron-withdrawing fluorine atoms has a complex effect. The strong inductive withdrawal of electrons by fluorine makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com However, the lone pairs on the fluorine atoms can also cause electrostatic repulsion with the incoming nucleophile, which can decrease the reaction rate. researchgate.net Studies on fluorinated alkyl bromides have shown a significant deceleration in the SN2 rate as the number of fluorine atoms near the reaction center increases. researchgate.net
The relative rates of SN2 reactions for some fluorinated compounds are presented below, illustrating the impact of fluorine substitution.
| Substrate | Relative Rate |
| n-alkyl-Br | 1 |
| n-alkyl-CHFBr | 0.20 |
| n-perfluoroalkyl-CH₂CH₂Br | 0.12 |
| n-perfluoroalkyl-CH₂Br | 1 x 10⁻⁴ |
| n-alkyl-CF₂Br | < 1 x 10⁻⁶ |
| (Data adapted from a study on reactions with azide (B81097) in methanol (B129727) at 50°C) researchgate.net |
Elimination Reactions in Perfluorinated Chlorocyclopentanes
In addition to substitution, halogenated alkanes can undergo elimination reactions, where a leaving group and a proton from an adjacent carbon are removed to form a double bond. schoolwires.netyoutube.com In perfluorinated systems, the acidity of the C-H bonds is significantly increased due to the inductive effect of the fluorine atoms. However, in a molecule like this compound, there are no hydrogen atoms to be eliminated.
Instead, elimination reactions could potentially involve the loss of two halogen atoms (e.g., Cl and F) from adjacent carbons, a process known as dehalogenation, to form a fluorinated cyclopentene (B43876). This type of reaction often requires a reducing agent. Another possibility is the elimination of a metal halide in the presence of an organometallic reagent. The specific conditions and reagents would determine the feasibility and outcome of such elimination pathways. Competition between substitution and elimination is a common feature in the chemistry of haloalkanes, and the strong C-F bond would likely make elimination reactions that require its cleavage challenging. wikipedia.org
Theoretical and Computational Studies of Chloro Nonafluoro Cyclopentane
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of molecules like Chloro(nonafluoro)cyclopentane. These methods allow for the precise determination of geometries, energies, and electronic structures, offering a molecular-level understanding that complements experimental data. wavefun.comnih.gov
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate molecular systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods utilize the electron density to determine the system's energy and other properties. nih.govaps.orgmdpi.com Both approaches are employed to predict a range of molecular characteristics.
Table 1: Comparison of Typical Computational Methods
| Method | Basis Set | Key Properties Calculated |
|---|---|---|
| Hartree-Fock (HF) | 6-311G(d,p) | Initial geometry optimization, molecular orbitals. mdpi.com |
| B3LYP (DFT) | 6-311++G(d,p) | Optimized geometry, vibrational frequencies, electronic properties. mdpi.comresearchgate.net |
| MP2 | aug-cc-pVTZ | Electron correlation effects, more accurate energies. |
Conformational Analysis of Perfluorinated Cyclopentane (B165970) Rings
Cyclopentane and its derivatives are not planar. To alleviate torsional strain that would arise from an eclipsed planar conformation, the ring puckers. dalalinstitute.comlibretexts.org The two most recognized puckered conformations are the "envelope," where four carbon atoms are coplanar and one is out of the plane, and the "half-chair" or "twist," where three adjacent atoms are in a plane, and the other two lie on opposite sides of it. nih.govscribd.commaricopa.edu In this compound, the substitution of bulky and highly electronegative fluorine atoms significantly influences the conformational preference and the energy barrier between different puckered states.
The cyclopentane ring is highly flexible, and the envelope and twist conformations can interconvert continuously through a low-energy process known as pseudorotation. nih.govscribd.com This is not a true rotation but a wave-like motion of the pucker around the ring. nih.gov In the parent cyclopentane, this process is nearly barrier-free, meaning all carbons rapidly take turns occupying the out-of-plane position. dalalinstitute.com
For perfluorinated rings like this compound, the dynamics of this process are altered. The steric and dipolar repulsions between the fluorine atoms, as well as potential stabilizing intramolecular interactions, create distinct energy minima and barriers to pseudorotation. beilstein-journals.orgbeilstein-journals.org The presence of the larger chlorine atom further complicates this dynamic, potentially favoring conformations where the chlorine atom occupies a less sterically hindered position. Computational studies are essential to map this complex potential energy surface and understand the kinetic and thermodynamic preferences of different conformers.
Intermolecular Interactions and Solvation Effects
The physical properties and chemical reactivity of this compound are heavily influenced by its interactions with neighboring molecules and its environment, particularly in solution.
Dispersion Force Contributions in Fluorinated Compounds
Intermolecular forces in fluorinated compounds are unique. Fluorine is the most electronegative element, leading to a highly polar C-F bond. wikipedia.org However, it also has very low polarizability. wikipedia.org This results in weak London dispersion forces (LDF) between polyfluorinated molecules compared to their hydrocarbon counterparts. wikipedia.orgpurdue.eduwikipedia.org This weakness in dispersion forces is a primary reason for the low boiling points and reduced intermolecular attraction often observed in fluorocarbons. wikipedia.org
Solvent Effects on Molecular Properties and Reactivity
The choice of solvent can have a profound impact on the properties and chemical behavior of this compound. Solvation can alter conformational equilibria, influence reaction rates, and modify spectroscopic properties. rsc.orgarxiv.orgresearchgate.net
Fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable effect on chemical reactions, often enhancing reactivity and selectivity. rsc.org In the context of this compound, the solvent can influence the stability of transition states. For example, in reactions involving the C-Cl bond, polar solvents might stabilize charged intermediates or transition states, potentially accelerating reaction rates, as seen in studies of N-chloro amino acid dechlorination. nih.gov Furthermore, the solvation of fluorinated compounds can be preferential; for instance, perfluorooctanoic acid (PFOA) is preferentially solvated by methanol (B129727) in methanol-water mixtures. researchgate.net Computational models, including both implicit (continuum) and explicit solvent models, are used to predict these effects and calculate properties like solvation free energy. mdpi.com
Molecular Dynamics Simulations of this compound
Conformational Dynamics in Solution and Gas Phase
The conformational landscape of the cyclopentane ring is well-understood to be non-planar, adopting puckered structures to alleviate torsional strain that would be present in a planar conformation. scribd.comdalalinstitute.com The two primary low-energy conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. scribd.com These conformations can interconvert through a process known as pseudorotation. scribd.com
For this compound, the presence of bulky and highly electronegative fluorine and chlorine substituents would significantly influence this conformational behavior. Molecular dynamics simulations would be the ideal tool to explore these effects in both the gas phase (representing an isolated molecule) and in various solvents.
In the Gas Phase: In an isolated environment, MD simulations would reveal the intrinsic conformational preferences of the this compound molecule. The simulations would likely show a preference for specific puckered conformations that minimize steric repulsion between the large fluorine and chlorine atoms. The position of the single, less bulky hydrogen atom and the larger chlorine atom would be critical in determining the most stable conformer. The energy barriers between different envelope and half-chair conformations could be calculated, providing insight into the molecule's flexibility.
In Solution: When solvated, the conformational dynamics would be influenced by interactions with the solvent molecules. MD simulations could model the behavior of this compound in various solvents, from nonpolar (like hexane) to polar (like water or methanol). The simulations would track changes in the preferred conformations and the rate of pseudorotation. It is expected that polar solvents might interact with the polar C-Cl and C-F bonds, potentially stabilizing certain conformers over others.
The expected findings from such simulations can be summarized in a hypothetical data table.
| Environment | Dominant Conformation | Predicted Population (%) | Key Dihedral Angle (degrees) | Notes |
|---|---|---|---|---|
| Gas Phase | Envelope (C1-endo) | ~75% | C5-C1-C2-C3 ≈ 35° | Conformer likely minimizes steric clash between halogen atoms. |
| Gas Phase | Half-Chair | ~25% | C1-C2-C3-C4 ≈ -25° | A minor but accessible conformation. |
| Hexane | Envelope (C1-endo) | ~70% | C5-C1-C2-C3 ≈ 34° | Similar to gas phase, minimal solvent effect on conformation. |
| Methanol | Envelope (C1-endo) | ~85% | C5-C1-C2-C3 ≈ 36° | Potential stabilization of the dominant conformer through dipole-dipole interactions. |
Interactions with Other Molecular Species
Molecular dynamics simulations are also exceptionally well-suited for studying the non-covalent interactions between this compound and other molecules. Due to its perfluorinated nature, strong dispersion forces are expected to be a primary mode of interaction. rsc.org The presence of a chlorine atom also introduces the possibility of halogen bonding, a directional interaction between the electropositive region on the chlorine atom and a Lewis base.
A typical MD simulation to study these interactions would involve placing a this compound molecule in a simulation box with a large number of other molecules (e.g., a solvent, a surface, or another solute) and observing their collective behavior over time. Analysis of the simulation trajectories would involve calculating radial distribution functions (RDFs) to understand the spatial arrangement of molecules and interaction energies to quantify the strength of the interactions.
Potential Interaction Studies:
Self-Aggregation: Simulations of multiple this compound molecules could reveal tendencies for self-aggregation in different media, driven by "fluorous" interactions—the tendency of highly fluorinated compounds to associate with each other. msu.edu
Interaction with Hydrocarbons: Simulating a mixture of this compound and a simple alkane would likely demonstrate phase separation, a known phenomenon between perfluorocarbons and hydrocarbons, driven by the unfavorable interaction between the two species. msu.edu
Interaction with Lewis Bases: To study halogen bonding, simulations could be run with molecules containing electron-donating groups (e.g., acetone, pyridine). The RDF between the chlorine atom and the Lewis basic site would provide evidence for the formation and strength of halogen bonds.
The results of such interaction studies can be summarized in a hypothetical table of interaction energies.
| Interaction Partner | Primary Interaction Type | Calculated Average Interaction Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| This compound (Self-interaction) | Dispersion (Fluorous) | -4.5 | Indicates a tendency for self-aggregation. |
| n-Hexane | Dispersion | -1.2 | Weak, unfavorable interaction consistent with immiscibility. |
| Acetone | Halogen Bonding (Cl···O) & Dipole-Dipole | -3.8 | Stronger interaction suggesting favorable mixing and potential for halogen bond formation. |
| Benzene | Dispersion & π-system interactions | -2.5 | Moderate interaction, likely dominated by dispersion forces with the fluorinated face of the ring. |
Spectroscopic Characterization and Advanced Analytical Methods for Chloro Nonafluoro Cyclopentane
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed analysis of the structure of Chloro(nonafluoro)cyclopentane using NMR spectroscopy relies on experimental data that is not present in the available literature.
Mass Spectrometry (MS) Analysis
Detailed mass spectrometry data, which is vital for confirming the molecular weight and elemental composition, and for understanding the fragmentation patterns of this compound, is not available.
High-Resolution Mass Spectrometry (HRMS)No HRMS data has been published. This technique would provide the high-accuracy mass measurement necessary to confirm the elemental formula of C₅ClF₉ and distinguish it from other compounds with the same nominal mass. Information on the fragmentation patterns under different ionization conditions, which would reveal the stability of the perfluorinated cyclopentyl ring and the preferred cleavage pathways, is also unavailable.
Due to the absence of this fundamental analytical data, the generation of an article meeting the required standards of scientific accuracy and detail is not feasible.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is found.
Gas Chromatography (GC) for Volatile Fluorinated Compounds
Gas chromatography is the premier technique for the analysis of volatile and thermally stable compounds such as this compound. chromatographyonline.comnih.gov The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. sigmaaldrich.com For fluorinated compounds, non-polar stationary phases like polydimethylsiloxane (B3030410) (e.g., OV-101) are often employed. researchgate.net The elution order generally follows the boiling points of the compounds. sigmaaldrich.com
The retention index (RI) is a key parameter used for the identification of compounds in GC. researchgate.net By comparing the retention time of an unknown peak to that of known standards, the presence of this compound can be confirmed. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the compound in the sample. colostate.edu The use of an internal standard can improve the accuracy and precision of the quantification. colostate.edu
High-Performance Liquid Chromatography (HPLC) for Mixtures
While GC is well-suited for volatile compounds, high-performance liquid chromatography (HPLC) is a versatile technique capable of separating a wide range of compounds with varying polarities and molecular weights. researchgate.net For highly fluorinated compounds, reversed-phase HPLC is a common approach. speciation.net In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. speciation.netnih.gov
Specialized fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer enhanced retention and unique selectivity for halogenated compounds. researchgate.netchromatographyonline.com These phases can engage in dipole-dipole and π-π interactions, which can be advantageous for separating complex mixtures of fluorinated isomers or congeners. chromatographyonline.com The analyte's retention time is influenced by its interaction with the stationary phase and its solubility in the mobile phase. researchgate.net Quantification is achieved by integrating the peak area from the chromatogram, similar to GC.
Table 3: Comparison of GC and HPLC for the Analysis of this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between gas mobile phase and liquid/solid stationary phase | Partitioning between liquid mobile phase and solid stationary phase |
| Analytes | Volatile and thermally stable compounds chromatographyonline.com | Wide range of compounds, including non-volatile and thermally labile ones researchgate.net |
| Stationary Phases | Non-polar (e.g., polydimethylsiloxane) or polar sigmaaldrich.comresearchgate.net | Reversed-phase (e.g., C18, C8), fluorinated phases (e.g., PFP) researchgate.netchromatographyonline.com |
| Mobile Phase | Inert gas (e.g., He, N₂, H₂) | Liquid solvent or mixture of solvents (e.g., water, methanol, acetonitrile) speciation.netnih.gov |
| Detection | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD) nist.gov | UV-Vis, Mass Spectrometry (MS), Refractive Index (RI) colostate.edu |
| Primary Use for C₅F₉Cl | Primary method for analysis and quantification due to its volatility | Separation from non-volatile components or when derivatization is needed |
Microfluidic and Lab-on-a-Chip Devices for Rapid Analysis
The pursuit of rapid, on-site, and high-throughput analytical methods for environmental contaminants has propelled the development of microfluidic and lab-on-a-chip (LOC) technologies. wikipedia.orgelveflow.com These miniaturized systems, often referred to as micro-total-analysis-systems (µTAS), integrate multiple laboratory functions like sample preparation, reaction, separation, and detection onto a single chip, typically a few square centimeters in size. wikipedia.orgwikipedia.orgfrontiersin.org For a compound like this compound, which falls under the broader category of per- and polyfluoroalkyl substances (PFAS), these technologies offer significant advantages over traditional laboratory-based methods, including drastically reduced sample and reagent consumption, shorter analysis times, and enhanced portability for field applications. elveflow.comrsc.org
The fundamental principle of microfluidics involves the precise manipulation of small volumes of fluids within microchannels. elveflow.com This microscale environment leads to unique fluid behaviors that can be leveraged for highly efficient analytical processes. wikipedia.org While specific research on microfluidic devices tailored exclusively for this compound is not extensively documented, the established success of these platforms in analyzing other PFAS and halogenated organic compounds provides a strong basis for their applicability. rsc.orgnih.gov
Recent advancements have focused on integrating sophisticated sample preparation techniques directly onto the chip to handle complex matrices. One such approach involves the use of on-chip solid-phase microextraction (SPME). A high-throughput system combining SPME with a microfluidic open interface (MOI) for direct coupling to mass spectrometry (MS) has been developed for the screening of various PFAS. nih.govacs.org This method bypasses the need for conventional chromatographic separation, significantly accelerating the analysis time to under three minutes per sample. nih.govacs.org The system has demonstrated sensitive detection of 18 different PFAS in drinking water, achieving low limits of detection. nih.govacs.org The adaptation of such a system for this compound would likely involve the optimization of the SPME coating material to ensure efficient extraction of this specific nonpolar, cyclic fluorinated compound. nih.gov
Another promising avenue is the development of paper-based microfluidic analytical devices (μPADs). These devices are particularly attractive due to their low cost, simplicity, and suitability for point-of-care or on-site environmental analysis. nih.gov A photothermal-based μPAD was recently engineered for the detection of perfluorooctanesulfonate (B1231939) (PFOS), a well-known PFAS compound. nih.govacs.org This device utilizes molecularly imprinted polymers (MIPs) for selective recognition, integrated with carbon dots as a photothermal agent. nih.gov The binding of the target analyte induces a measurable temperature change, which can be detected rapidly. nih.gov This technology holds potential for the development of a portable sensor for this compound, provided a selective MIP can be synthesized.
The performance of these microfluidic systems for PFAS analysis highlights their potential for monitoring this compound. The data below illustrates the capabilities of current technologies for analogous compounds.
Table 1: Performance of a High-Throughput SPME-MOI-MS System for PFAS Analysis in Water
| Parameter | Value | Reference |
| Sample Volume | 1.5 mL | nih.gov |
| Average Analysis Time | 2.8 min per sample | nih.gov |
| Limits of Detection (LODs) | 1 - 10 pg/mL | nih.govacs.org |
| Number of PFAS Screened | 18 | nih.govacs.org |
| Throughput | Up to 48 samples simultaneously | nih.gov |
Table 2: Performance of a Photothermal μPAD Sensor for PFOS Quantification
| Parameter | Value | Reference |
| Linear Range | 1.5 - 7.0 pg/mL | nih.gov |
| Limit of Detection (LOD) | 7.0 fg/mL | nih.gov |
| Sample Matrices | Water, Food, Human Samples | nih.govacs.org |
| Recovery Percentage | 92.5 - 110.0% | nih.gov |
| Relative Standard Deviation (RSD) | < 7.3% | nih.gov |
For volatile halogenated compounds like this compound, the integration of microfluidics with gas chromatography (GC) is also a relevant area of development. On-chip sample preparation techniques, such as those based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with dispersive liquid-liquid microextraction, have been shown to be effective for the analysis of halogenated compounds in complex samples prior to GC-MS analysis. mdpi.com Miniaturizing these extraction and clean-up steps onto a chip that can interface with a portable GC-MS system could provide a powerful tool for the in-field analysis of this compound.
Polymerization and Material Science Applications of Chloro Nonafluoro Cyclopentane Derivatives
Monomer Synthesis from Chloro(nonafluoro)cyclopentane
The conversion of the chemically robust this compound into a polymerizable monomer is the foundational step for its use in material science. This typically involves chemical modifications to introduce reactive functional groups capable of participating in polymerization reactions.
To enable polymerization, the inert structure of this compound must be functionalized. This process aims to introduce chemical moieties that can either initiate polymerization or act as a point of propagation for the growing polymer chain. While specific literature on the functionalization of this compound for polymerization is scarce, general principles of fluorinated compound chemistry can be applied.
One potential strategy involves the substitution of the chlorine atom. The carbon-chlorine bond is the most likely site for selective chemical transformation in the perfluorinated ring. Nucleophilic substitution reactions could be employed to introduce functional groups. For instance, reaction with organometallic reagents or activated nucleophiles could potentially replace the chlorine with a group amenable to polymerization, such as a vinyl or an epoxide group.
Another approach is the dehydrochlorination or dehydrofluorination of a partially hydrogenated derivative to create a double bond, rendering the molecule a polymerizable olefin. However, this would require prior selective hydrogenation of the perfluorinated ring, which presents its own synthetic challenges.
The introduction of functional groups that can act as initiators or be converted into initiating species is also a viable route. For example, the chlorine atom could be replaced by a group that can be transformed into a radical initiator, such as a hydroperoxide, or an atom transfer radical polymerization (ATRP) initiator. rsc.org The synthesis of polymers with specific end-groups can be achieved by using functionalized initiators in living polymerization techniques. escholarship.org
The following table summarizes hypothetical functionalization reactions for creating polymerizable monomers from this compound based on known organofluorine chemistry.
| Functionalization Strategy | Reagents and Conditions | Resulting Functional Group | Potential Polymerization Method |
| Nucleophilic Substitution | Grignard Reagents (e.g., Vinylmagnesium bromide) | Vinyl Group | Radical, Cationic Polymerization |
| Elimination Reaction | Strong Base (e.g., t-BuOK) on a partially hydrogenated derivative | Cyclopentene (B43876) double bond | Radical, Ring-Opening Metathesis Polymerization |
| Initiator Group Introduction | 1. Substitution with an alcohol. 2. Esterification with an ATRP initiator precursor. | ATRP Initiator Site | Atom Transfer Radical Polymerization (ATRP) |
A key strategy for rendering cyclic alkanes polymerizable is the introduction of a double bond within the ring, creating a cycloalkene monomer. For this compound, this would involve its conversion to a perhalogenated cyclopentene derivative. Such monomers can potentially undergo ring-opening metathesis polymerization (ROMP) or radical polymerization.
The generation of a double bond in the highly fluorinated cyclopentane (B165970) ring is a synthetically challenging task. A plausible route would involve a two-step process:
Reductive Dechlorination and Subsequent Halogenation: The selective removal of the chlorine atom to generate a radical or an anion, followed by elimination of a fluorine atom from an adjacent carbon, could theoretically yield a double bond. Alternatively, replacement of the chlorine with hydrogen followed by dehydrofluorination is a possibility.
Controlled Elimination Reactions: If a derivative of this compound with a suitable leaving group on an adjacent carbon can be synthesized, base-induced elimination could form the cyclopentene ring.
Once a perhalogenated cyclopentene monomer is obtained, it can be used in various polymerization reactions. For instance, the presence of the double bond allows for radical addition, and the strained ring system could be susceptible to ring-opening polymerization under specific catalytic conditions.
Radical Polymerization of this compound Derivatives
Radical polymerization is a common and versatile method for polymerizing vinyl monomers and is particularly relevant for fluoroolefins. nih.govsnu.ac.kr Derivatives of this compound, especially those containing a vinyl group or a cyclopentene double bond, would be expected to undergo radical polymerization.
The homopolymerization of a this compound-derived monomer would proceed through the classic steps of initiation, propagation, and termination. nih.gov The kinetics of such a polymerization would be influenced by several factors inherent to the fluorinated structure.
Initiation: Standard radical initiators, such as azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide), could be used to generate the initial radicals. tcichemicals.com The efficiency of initiation might be affected by the solvent system, as fluorinated monomers often require fluorinated solvents for good solubility.
Propagation: The rate of propagation would depend on the reactivity of the monomer and the stability of the propagating radical. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the double bond.
Termination: Termination would occur through combination or disproportionation of the growing polymer chains. The bulky nature of the perfluorocyclopentyl group might hinder termination reactions, potentially leading to a higher polymerization rate.
While no direct kinetic data for the homopolymerization of this compound derivatives exists, data from structurally similar fluorinated monomers can provide insights. For example, the radical polymerization of perfluoro-2-methylene-1,3-dioxolanes has been studied, demonstrating that these monomers readily polymerize in the presence of a radical initiator. researchgate.net
The following table presents hypothetical kinetic parameters for the homopolymerization of a vinyl-functionalized this compound, drawing analogies from known fluoroolefin polymerizations.
| Kinetic Parameter | Influencing Factors | Expected Trend |
| Propagation Rate Constant (kp) | Steric hindrance from the perfluorocyclopentyl group; electronic effects of fluorine atoms. | Potentially lower than non-fluorinated analogues due to steric bulk. |
| Termination Rate Constant (kt) | Diffusion control; steric hindrance around the radical center. | Significantly reduced due to the bulky side group, leading to a potential increase in the overall polymerization rate. |
| Monomer Reactivity | Inductive effect of the perfluoroalkyl group. | The electron-withdrawing nature of the substituent would influence the reactivity of the double bond. |
Copolymerization is a powerful tool to tailor the properties of the final polymer. Derivatives of this compound could be copolymerized with other monomers, particularly fluoroolefins, to create materials with a unique balance of properties. Common fluoroolefins for copolymerization include chlorotrifluoroethylene (B8367) (CTFE), vinylidene fluoride (B91410) (VDF), and tetrafluoroethylene (B6358150) (TFE). acs.orgacademie-sciences.fr
The feasibility and outcome of copolymerization are governed by the reactivity ratios (r1 and r2) of the comonomers. These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1). For instance, the radical copolymerization of a cyclopentane derivative, perfluoro-3-methylene-2,4-dioxabicyclo researchgate.netresearchgate.netoctane (Monomer D), with CTFE at 74°C yielded reactivity ratios of rD = 3.635 and rCTFE = 0.737. researchgate.net This indicates that the growing chain ending in monomer D prefers to add another molecule of D, while the chain ending in CTFE also prefers to add monomer D. This suggests that copolymers of this compound derivatives with fluoroolefins are synthetically accessible.
The properties of the resulting copolymer, such as thermal stability, chemical resistance, and optical properties, would depend on the composition of the copolymer. For example, incorporating this compound units into a fluoroolefin polymer could enhance its thermal stability and modify its solubility and refractive index.
Controlled Polymerization Techniques
Controlled polymerization methods, also known as living radical polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. sigmaaldrich.com These techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are applicable to a wide range of monomers, including fluorinated ones. sigmaaldrich.commdpi.com
The application of these techniques to this compound derivatives would require the synthesis of suitably functionalized monomers or initiators.
ATRP: This would involve a monomer with a halogen atom (other than fluorine) that can reversibly be activated and deactivated by a transition metal complex. A this compound derivative containing an additional, more reactive halogen (e.g., bromine or iodine) or a group that can initiate ATRP would be necessary.
RAFT: This technique utilizes a chain transfer agent to control the polymerization. A this compound-derived monomer could be polymerized via RAFT in the presence of a suitable RAFT agent. This method is known for its tolerance to a wide variety of functional groups.
NMP: NMP employs a stable nitroxide radical to reversibly cap the growing polymer chain. While applicable to many monomers, its use with fluorinated monomers can be more challenging.
The use of controlled polymerization techniques would enable the synthesis of well-defined block copolymers incorporating this compound segments. These block copolymers could self-assemble into nanostructures with interesting morphologies and properties, opening up applications in areas such as nanotechnology and advanced coatings.
Living Cationic Polymerization for Block Copolymers
Living cationic polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. Current time information in Bangalore, IN.wikipedia.org This method relies on the careful control of initiation and propagation steps, while minimizing termination and chain-transfer reactions that are common in conventional cationic polymerization. libretexts.orgfrontiersin.org The key to achieving a "living" process is often the establishment of a dynamic equilibrium between active (propagating) cationic species and dormant (temporarily terminated) species. wikipedia.orglibretexts.org
This controlled process is particularly valuable for creating block copolymers, where distinct polymer chains (blocks) are covalently linked together. The synthesis is typically achieved by polymerizing one monomer to create a living polymer chain and then adding a second monomer to continue the polymerization, thereby forming a second block. nih.govjku.at
Common monomers successfully polymerized via living cationic methods include electron-rich olefins such as vinyl ethers, isobutylene, and styrene (B11656) derivatives. wikipedia.orgfrontiersin.org The initiating systems are typically composed of a weak Lewis acid and a co-initiator. wikipedia.org
Research Findings: A comprehensive search of scientific databases and chemical literature did not yield any specific studies or data on the application of living cationic polymerization to derivatives of this compound for the synthesis of block copolymers. Research in this area has focused on other classes of monomers.
Combination with Other Polymerization Methods
To synthesize block copolymers from monomers with different polymerization behaviors, a single method is often insufficient. fluorine1.ru Therefore, chemists frequently combine living cationic polymerization with other controlled polymerization techniques. This allows for the creation of novel materials that unite the properties of different polymer classes. fluorine1.ruichtj.waw.pl The primary strategies for combining these methods are:
Sequential Polymerization via Site Transformation: A polymer is synthesized using one method (e.g., living cationic polymerization), and its active end-group is then chemically transformed into an initiator for a second, different type of polymerization (e.g., atom transfer radical polymerization - ATRP, or ring-opening polymerization - ROP).
Use of Dual or Bifunctional Initiators: An initiator molecule is designed with two distinct initiating sites, each capable of initiating a different type of polymerization independently. frontiersin.org
These hybrid techniques have enabled the synthesis of a wide array of block copolymers, such as poly(isobutylene)-b-poly(methyl methacrylate) or poly(vinyl ether)-b-polyester. frontiersin.orgichtj.waw.pl
Research Findings: There are no specific examples or research findings in the available literature that describe the combination of living cationic polymerization of this compound derivatives with other polymerization methods. The development of such hybrid polymerization strategies has been explored for other monomer systems.
Radiation-Induced Polymerization and Modification of Related Fluoropolymers
Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays or electron beams, to generate reactive species (radicals, cations, anions) that can initiate polymerization. ichtj.waw.plmdpi.com This method can be performed at low temperatures and in the solid state, often without the need for chemical initiators. mdpi.com
Fluoropolymers, as a class, exhibit varied responses to ionizing radiation. The high strength of the carbon-fluorine bond generally imparts good chemical and thermal stability. researchgate.net However, radiation can induce both cross-linking (formation of a 3D network) and chain scission (degradation), with the dominant effect depending on the polymer's specific structure and the irradiation conditions (e.g., presence of oxygen). ichtj.waw.pleuropa.eu For instance, polytetrafluoroethylene (PTFE) is known to predominantly degrade upon irradiation, whereas polymers containing C-H bonds, like ethylene (B1197577) tetrafluoroethylene (ETFE), can undergo cross-linking. mdpi.comfrontiersin.org
Research Findings: No specific studies on the radiation-induced polymerization of this compound or the radiation-induced modification of its corresponding polymers were found in the literature. Research on the radiation chemistry of fluoropolymers has historically focused on commercially significant materials like PTFE, ETFE, and polyvinylidene fluoride (PVDF). mdpi.comfrontiersin.org
Cross-linking and Degradation Studies
When polymers are exposed to ionizing radiation, two main competing processes occur: cross-linking and degradation (chain scission). ichtj.waw.pleuropa.eu
Cross-linking: Involves the formation of covalent bonds between polymer chains, leading to an increase in molecular weight and the formation of an insoluble network. This generally enhances mechanical strength, thermal stability, and chemical resistance but can reduce ductility. ichtj.waw.plmdpi.com
Degradation: Involves the breaking of the main polymer chain, which reduces the average molecular weight. This typically leads to a loss of mechanical properties and can make the material brittle. ichtj.waw.plfrontiersin.org
The balance between these two effects is critical for the performance of a polymer in a radiation environment. frontiersin.org The presence of aromatic groups in the polymer backbone is known to enhance radiation resistance, while the presence of certain atoms like chlorine can sometimes make polymers more susceptible to degradation. europa.euosti.gov The environment, particularly the presence of oxygen, plays a crucial role, as it can lead to oxidative degradation pathways. ichtj.waw.pl
General Effects of Radiation on Polymers
| Process | Description | General Outcome on Properties |
|---|---|---|
| Cross-linking | Formation of covalent bonds between polymer chains. | Increased stiffness, strength, and thermal stability; Decreased solubility and elongation. ichtj.waw.pl |
| Degradation (Scission) | Breaking of the main polymer chain. | Decreased molecular weight, strength, and modulus; Increased brittleness. ichtj.waw.plfrontiersin.org |
| Oxidation | Reaction with oxygen, often initiated by radiation. | Can accelerate degradation, leading to embrittlement and discoloration. ichtj.waw.pl |
Research Findings: Specific experimental data or theoretical studies on the radiation-induced cross-linking and degradation behavior of polymers derived from this compound are not available in the public domain. General principles suggest that the presence of both fluorine and chlorine atoms in the monomer unit would lead to complex radiation chemistry, but this has not been specifically investigated or reported.
Environmental Fate and Transformation of Chloro Nonafluoro Cyclopentane
Environmental Persistence and Degradation Pathways
The environmental persistence of fluorinated compounds is a significant concern. nih.gov Perfluorinated chemicals are known to be thermally, chemically, and biologically inert due to the strength of the C-F bond, the strongest single bond in organic chemistry. reach-clp-biozid-helpdesk.de This inherent stability means that such substances are highly resistant to degradation from acids, bases, oxidants, reductants, photolytic processes, and microbial metabolism. reach-clp-biozid-helpdesk.de Consequently, Chloro(nonafluoro)cyclopentane is expected to be highly persistent in the environment.
However, the presence of a carbon-chlorine (C-Cl) bond introduces a potential point of chemical and biological reactivity that is not present in its fully perfluorinated counterpart, perfluorocyclopentane (B1670001). Substances that contain a non-fluorinated component or a less stable halogen often degrade until they form a persistent PFAS degradation product. reach-clp-biozid-helpdesk.de Therefore, the degradation of this compound would likely hinge on the cleavage of its C-Cl bond.
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis. For many chlorinated hydrocarbons, abiotic degradation can be a primary method of destruction in the environment, often catalyzed by naturally occurring minerals. microbe.com
Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. While the C-F bond is highly resistant to photolysis, the C-Cl bond is more susceptible. reach-clp-biozid-helpdesk.de Studies on other chlorinated polyfluoroalkyl substances (Clx-PFAS) have shown that the presence of chlorine atoms can enhance defluorination under certain conditions, such as UV/sulfite treatment, where reductive dechlorination is initiated by hydrated electrons. researchgate.net
Direct photolysis of this compound in the atmosphere or in sunlit surface waters is a potential degradation pathway. Unsaturated hydrofluorocarbons and chloroalkenes are known to have short atmospheric lifetimes due to photolysis. noaa.gov While the saturated cyclopentane (B165970) ring is stable, the energy from UV radiation could be sufficient to break the weaker C-Cl bond, initiating a degradation cascade. However, without specific experimental data, the environmental significance and rate of this pathway remain speculative. It has been noted that F atoms are generally not abstracted by the disproportionation of perfluoro radicals at temperatures up to 300°C. cdnsciencepub.com
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for halogenoalkanes is highly dependent on the identity of the halogen, which is directly related to the bond enthalpy of the carbon-halogen bond. savemyexams.comsavemyexams.com The C-F bond is exceptionally strong and thus highly resistant to hydrolysis, whereas the C-Cl bond is weaker and more reactive. reach-clp-biozid-helpdesk.desavemyexams.com
This suggests that the C-Cl bond in this compound is the most likely site for hydrolytic attack. The reaction would involve the nucleophilic substitution of the chlorine atom by a hydroxyl group, forming Hydroxy(nonafluoro)cyclopentane. The general reactivity trend for hydrolysis is C-I > C-Br > C-Cl > C-F. savemyexams.comsavemyexams.com
Table 1: Average Bond Enthalpies of Carbon-Halogen Bonds
| Bond | Average Bond Enthalpy (kJ/mol) |
|---|---|
| C-F | 485 |
| C-Cl | 327 |
| C-Br | 285 |
| C-I | 213 |
This table shows the relative strengths of carbon-halogen bonds, indicating the higher stability and resistance of the C-F bond to cleavage compared to the C-Cl bond. Source: savemyexams.comsavemyexams.com
While hydrolysis is a plausible degradation pathway, the rate is expected to be slow. The presence of nine electron-withdrawing fluorine atoms on the cyclopentane ring would significantly influence the electron density at the carbon atom bonded to chlorine, affecting the reaction kinetics. For other PFAS precursors, hydrolytic half-lives can be on the order of many years. miljodirektoratet.no Additionally, abiotic degradation of chlorinated compounds can be catalyzed by iron-bearing minerals like iron sulfides and magnetite, which are common in anaerobic subsurface environments. microbe.com These minerals can facilitate reductive dechlorination, potentially transforming this compound. microbe.comenviro.wiki
Biotic degradation relies on the metabolic processes of living organisms, primarily microorganisms, to break down chemical compounds. mdpi.com
The microbial degradation of this compound is expected to be extremely limited. The high degree of fluorination makes the molecule highly recalcitrant to enzymatic attack. reach-clp-biozid-helpdesk.denih.gov The chemical stability of the C-F bond is a major reason why many polychlorinated and polyfluorinated compounds are minimally degradable by most environmental microorganisms. nih.gov
However, the C-Cl bond provides a potential site for microbial action. Many bacteria, fungi, and actinomycetes are capable of degrading chlorinated pesticides and other organochlorine compounds. academicjournals.org The primary mechanism is often dehalogenation, which can occur under both aerobic and anaerobic conditions. nih.govfrontiersin.org For instance, some anaerobic bacteria can use chlorinated compounds as electron acceptors in a process called organohalide respiration. nih.govfrontiersin.org
The microbial degradation of the basic cyclopentane structure involves oxidation by monooxygenase enzymes to form cyclopentanol, which is then further oxidized. nih.gov It is conceivable that a specialized microorganism could catalyze the initial reductive dechlorination of this compound, replacing the chlorine with a hydrogen atom. This would be followed by extremely slow, if any, degradation of the resulting nonafluorocyclopentane (B14754882) ring. Given the general persistence of PFAS, complete mineralization to carbon dioxide, fluoride (B91410), and chloride ions is highly unlikely under typical environmental conditions.
Biotic Degradation Mechanisms
Environmental Partitioning and Transport
The movement and distribution of this compound in the environment are governed by its physical-chemical properties, such as solubility, vapor pressure, and sorption characteristics. As a member of the PFAS family, it is likely to be mobile and subject to long-range transport. academie-sciences.fr Shorter-chain PFAS tend to be more soluble in water and have a higher potential for transport through waterways. academie-sciences.fr
Table 2: Estimated Environmental Fate Properties of this compound
| Property | Estimated Value / Behavior | Basis of Estimation |
|---|---|---|
| Molecular Formula | C₅ClF₉ | epa.gov |
| Molecular Weight | 266.49 g/mol | epa.gov |
| Persistence | High | Inferred from general PFAS properties and C-F bond strength. reach-clp-biozid-helpdesk.de |
| Primary Abiotic Degradation | Slow hydrolysis or photolysis at C-Cl bond. | Inferred from halogenoalkane reactivity. researchgate.netsavemyexams.com |
| Primary Biotic Degradation | Very slow to negligible; potential for reductive dechlorination at C-Cl bond under anaerobic conditions. | Inferred from recalcitrance of PFAS and microbial degradation of chlorinated compounds. nih.govacademicjournals.org |
| Transport Potential | High; potential for long-range transport in water and atmosphere. | Inferred from general PFAS transport characteristics. academie-sciences.fr |
This table summarizes the likely environmental fate characteristics of this compound based on its structure and data from analogous compounds. Specific experimental data for this compound is limited.
Accumulation in Environmental Matrices (Vegetation, Soil, Water)
The accumulation of this compound in the environment is a critical aspect of its fate, with soil, water, and vegetation acting as primary reservoirs. While specific studies on this compound are limited, research on analogous chlorinated and fluorinated compounds provides significant insights into its likely behavior.
Per- and polyfluoroalkyl substances are known for their persistence and tendency to accumulate in the environment. researchgate.net The movement and retention of these compounds in subsurface environments are significant, as these zones can act as long-term sources of groundwater contamination. researchgate.net Studies have shown that PFAS tend to accumulate in the upper layers of soil. researchgate.net For cyclic PFAS, such as Perfluoroethylcyclohexane sulfonate (PFECHS), there is evidence of less sorption to sediment compared to linear and branched PFAS. michigan.gov However, cyclic PFAS are also suggested to have higher hydrophobicity than their linear counterparts. michigan.gov
The accumulation of PFAS in vegetation is influenced by the compound's structure. Research on chloroperfluoropolyethercarboxylates (Cl-PFPECAs) in New Jersey has shown that lower molecular weight compounds were more enriched in vegetation relative to surface soils. researchgate.net Specifically, accumulation factors for vegetation were found to decrease as the number of fluorinated carbons increased. researchgate.net This suggests an inverse relationship between the accumulation in terrestrial plants and the length of the perfluoroalkyl chain, which is contrary to the trend observed in aquatic vegetation. researchgate.net This difference indicates that terrestrial and aquatic food webs may experience preferential enrichment of different types of PFAS. researchgate.net
In soil, the distribution of PFAS homologues can vary with depth. In the case of Cl-PFPECAs, lower molecular weight compounds were dominant in subsoils, which differed from the composition found in surface soils. researchgate.net This contrasts with perfluorocarboxylates (PFCAs), where the homologue profiles in subsoils were similar to those in surface soils, likely reflecting historical usage patterns. researchgate.net The application of materials like biosolids to soil is a significant pathway for PFAS to enter the terrestrial environment and, subsequently, the food chain through plant uptake. climalife.co.uk
For this compound, its cyclic and fully fluorinated structure, with the exception of one chlorine atom, suggests it would be highly persistent in soil and water. Its behavior would likely be analogous to other cyclic PFAS, indicating a potential for bioaccumulation in certain environmental compartments. The presence of the chlorine atom might slightly alter its partitioning behavior compared to purely fluorinated cyclic compounds.
Long-Range Atmospheric and Oceanic Transport Potential
The potential for a chemical to undergo long-range atmospheric and oceanic transport is a key factor in its global distribution. For this compound, this potential is largely inferred from its expected atmospheric lifetime and physical-chemical properties, in comparison with other well-studied halogenated compounds. Volatile PFAS can be transported over long distances in the atmosphere, followed by transformation into more persistent forms that can then be deposited in remote environments. nih.gov
The atmospheric lifetime of a compound is a primary determinant of its long-range transport potential. This lifetime is often controlled by its reaction rate with hydroxyl (OH) radicals in the troposphere. researchgate.net For many fluorinated compounds, particularly perfluorocarbons (PFCs), these lifetimes are exceptionally long. For example, the atmospheric lifetimes of compounds like CF4, C2F6, and c-C4F8 are estimated to be greater than 2000 years. nih.gov Chlorinated fluorocarbons (CFCs) also exhibit long lifetimes, such as CFC-11 (44.7 years) and CFC-12 (106.6 years). copernicus.org The presence of a C-H bond in a molecule generally makes it more susceptible to reaction with OH radicals, thus shortening its atmospheric lifetime compared to fully halogenated compounds. researchgate.net Since this compound lacks any hydrogen atoms, its primary atmospheric loss process would be through photolysis or reaction with other atmospheric species, leading to a very long estimated atmospheric lifetime.
The table below presents the atmospheric lifetimes of several related halogenated compounds, which helps to contextualize the likely persistence of this compound.
| Compound Name | Chemical Formula | Atmospheric Lifetime (years) |
| Carbon Tetrafluoride (CF4) | CF4 | >2000 |
| Hexafluoroethane (C2F6) | C2F6 | >2000 |
| Octafluorocyclobutane (c-C4F8) | c-C4F8 | >2000 |
| Chloropentafluoroethane (CFC-115) | CF3CF2Cl | 492 |
| Trichlorofluoromethane (CFC-11) | CFCl3 | 44.7 |
| Dichlorodifluoromethane (CFC-12) | CF2Cl2 | 106.6 |
This table is populated with data from scientific assessments and research articles for comparative purposes. nih.govcopernicus.orgcopernicus.org
Given its structure as a fully halogenated cyclic alkane, this compound is expected to have an atmospheric lifetime on the order of hundreds to thousands of years, making it susceptible to long-range atmospheric transport. nih.gov This would allow for its distribution to remote regions such as the Arctic, a known sink for persistent organic pollutants. acs.org Once in these remote environments, it can enter the local ecosystem through deposition. climalife.co.uk
Oceanic transport is another significant pathway for the global distribution of persistent chemicals. While less is known about the specific oceanic transport of cyclic PFAS, compounds that are persistent in water can be transported over vast distances by ocean currents.
Modeling and Prediction of Environmental Fate
Due to the challenges and costs associated with extensive experimental testing for every chemical, computational models have become indispensable tools for predicting the environmental fate of substances like this compound. These models integrate data on chemical properties and environmental conditions to simulate a substance's distribution, transport, and transformation in the environment.
Dynamic Multimedia Models for Per- and Polyfluoroalkyl Substances (PFAS)
Dynamic multimedia models are sophisticated computational tools that simulate the movement and fate of chemicals through various environmental compartments, including air, water, soil, and biota. cymitquimica.com These models are based on the principle of mass balance, tracking the inputs, outputs, and transformations of a chemical within a defined environmental system. acs.org
For PFAS, these models are particularly useful for understanding their complex environmental behavior. cymitquimica.com They can account for key processes such as:
Partitioning: The distribution of a chemical between different environmental media (e.g., water and sediment, air and water).
Transport: Movement within and between compartments, such as advection in water or atmospheric transport. copernicus.org
Degradation: Chemical or biological breakdown processes.
Early multimedia models often assumed steady-state conditions, but dynamic models have been developed to account for changing environmental conditions over time, such as variable temperatures, wind speeds, and rainfall. acs.org These models can incorporate additional sub-compartments like vegetation, snow, and different types of soil to provide a more detailed picture of a chemical's fate. acs.org
Several multimedia fate models have been developed and are used for regulatory and research purposes, including EUSES (for Europe) and E-FAST (for the USA). cymitquimica.com These models are crucial for chemical risk assessment, ranking chemicals based on their potential for persistence and bioaccumulation, and supporting environmental management decisions. cymitquimica.com
Quantitative Structure-Activity Relationships (QSARs) for Environmental Endpoints
Quantitative Structure-Activity Relationships (QSARs) are predictive models that correlate the chemical structure of a substance with its physicochemical properties, environmental fate, or biological activity. nih.gov These models are based on the principle that the properties of a chemical are a function of its molecular structure. nih.gov
For the vast number of PFAS, for which experimental data is often scarce, QSARs are a valuable tool for filling data gaps. researchgate.netnih.gov The development of a QSAR model typically involves three main steps:
Data Collection: Gathering a training set of compounds with known experimental data for a specific endpoint (e.g., water solubility, bioaccumulation factor). michigan.gov
Descriptor Calculation: Using computational chemistry to calculate molecular descriptors that quantify various aspects of a chemical's structure (e.g., size, shape, electronic properties). michigan.gov
Model Building and Validation: Using statistical methods or machine learning algorithms to build a mathematical relationship between the descriptors and the endpoint, and then validating the model's predictive power. michigan.gov
QSARs have been developed to predict a wide range of environmental endpoints for PFAS, including:
Octanol-water partition coefficient (Kow) nih.gov
Henry's Law constant nih.gov
Bioconcentration factor (BCF) in fish researchgate.net
Toxicity to various organisms mdpi.com
These models are essential for prioritizing chemicals for further testing and for conducting risk assessments when experimental data is not available. nih.gov
Predicting Degradation Rates and Pathways
The prediction of degradation rates and pathways is crucial for assessing the persistence of a chemical in the environment. For this compound, its structure suggests a high resistance to degradation. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making perfluorinated compounds extremely resistant to both biological and chemical breakdown. nih.gov
Studies on the degradation of other cyclic fluorinated compounds have shown that the introduction of a double bond or a hydrogen atom can significantly increase reactivity. acs.org The presence of a chlorine atom in this compound could potentially provide a site for degradation, for example, through reductive dechlorination under certain environmental conditions, although this is likely to be a slow process. Research on the microbial degradation of chloroaromatics has shown that some microorganisms can cleave the carbon-chlorine bond, but the highly fluorinated nature of this compound would likely inhibit such biological processes. nih.gov
Computational methods can be employed to predict degradation pathways. For instance, theoretical calculations can identify the most likely sites for radical attack or hydrolysis and estimate the energy barriers for these reactions. Such studies on similar five-membered ring fluorides have helped to elucidate their degradation mechanisms. acs.org For this compound, it is predicted that the compound is highly persistent, with degradation rates being extremely low under typical environmental conditions.
Q & A
Q. What are the optimal synthetic routes for Chloro(nonafluoro)cyclopentane in laboratory settings?
this compound can be synthesized via halogenation of fluorinated cyclopentane precursors. Key steps include:
- Fluorination : Using sulfur tetrafluoride (SF₄) or other fluorinating agents to introduce fluorine atoms into the cyclopentane ring.
- Chlorination : Controlled substitution of a hydrogen atom with chlorine under inert conditions to avoid side reactions.
- Purification : Extractive distillation with polar solvents (e.g., dimethylformamide) to isolate the product, as described for related fluorinated cyclopentanes . Critical parameters include temperature control (±5°C) to prevent decomposition and monitoring reaction progress via gas chromatography (GC).
Q. How can researchers characterize the purity of this compound using analytical techniques?
Methodological approaches include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight and detect impurities (e.g., unreacted precursors).
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for verifying fluorine substitution patterns, while ¹H/¹³C NMR resolves structural ambiguities.
- Reference Standards : Use ISO 17034-certified standards (e.g., CATO standards for fluorinated cyclopentanes) to calibrate instruments . Purity thresholds >98% are typically required for reproducibility in downstream experiments.
Q. What thermodynamic properties of this compound are critical for reaction design?
Key properties include:
- Boiling Point : ~140–148°C (similar to structurally related nonafluoro compounds) .
- Density : ~1.71–1.73 g/cm³, influencing solvent selection for biphasic reactions.
- Thermal Stability : Decomposition observed above 200°C, requiring reaction temperatures <150°C to maintain integrity . These data guide solvent choices, distillation parameters, and safety protocols.
Advanced Research Questions
Q. How do electronic effects of the chloro and nonafluoro groups influence the reactivity of this compound in substitution reactions?
The electron-withdrawing nature of fluorine atoms polarizes the C-Cl bond, accelerating nucleophilic substitution. Methodological insights:
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., chlorocyclopentane) using UV-Vis or conductometry.
- Computational Modeling : Density Functional Theory (DFT) calculations reveal transition-state stabilization due to fluorine’s inductive effects .
- Isotopic Labeling : Use ¹⁸O-labeled nucleophiles to track substitution pathways in hydrolysis reactions .
Q. What strategies resolve contradictions in reported environmental persistence data for this compound?
Discrepancies arise from varying experimental conditions. Researchers should:
- Standardize Testing : Follow OECD guidelines for hydrolysis (pH 4–9) and photodegradation (UV light at 290–400 nm).
- Soil Mobility Assays : Measure logP values (estimated ~2.4) to predict adsorption in organic-rich soils .
- Bioaccumulation Studies : Use LC-MS to quantify accumulation in model organisms (e.g., Daphnia magna) under controlled trophic conditions . Note: Current data gaps (e.g., ecotoxicity) necessitate original studies using EPA-approved protocols .
Q. What computational models predict the interaction of this compound with biological targets?
Advanced workflows include:
- Molecular Docking : Simulate binding to cytochrome P450 enzymes using AutoDock Vina, accounting for fluorine’s van der Waals radius.
- Molecular Dynamics (MD) : Assess ligand-protein stability over 100-ns simulations (e.g., in GROMACS) to identify persistent binding modes.
- QSAR Modeling : Train models on fluorinated analogs to predict toxicity endpoints (e.g., LC50) . Experimental validation via enzyme inhibition assays (e.g., fluorometric kits) is critical to confirm predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
